molecular formula C15H17N3O3S B2597053 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone CAS No. 333306-04-0

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Cat. No.: B2597053
CAS No.: 333306-04-0
M. Wt: 319.38
InChI Key: XPPLSYKDWOAJAT-UHFFFAOYSA-N
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Description

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a morpholine ring, and a sulfanyl group attached to the oxadiazole ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Mechanism of Action

Target of Action

Oxadiazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including anticancer , suggesting potential targets could be within cancer-related pathways.

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity , suggesting that the compound could potentially induce cell death or inhibit cell proliferation in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential biological activities, including antibacterial and antifungal properties. It has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, oxadiazole derivatives, including this compound, have been studied for their potential anticancer activities. The presence of the morpholine ring and the oxadiazole moiety contributes to its ability to interact with biological targets, leading to cytotoxic effects against cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-phenyl-ethanone
  • 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,4-dimethoxy-phenyl)-acetamide

Uniqueness

Compared to similar compounds, 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone is unique due to the presence of the morpholine ring. This structural feature enhances its solubility and bioavailability, making it more effective in biological applications . Additionally, the combination of the oxadiazole ring and the morpholine ring provides a synergistic effect, enhancing its overall biological activity .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(18-6-8-20-9-7-18)11-22-15-17-16-13(21-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPLSYKDWOAJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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